4-(4-Iodopyrazol-5-yl)-1-methylpyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis and Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. nih.gov Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.gov
In organic synthesis, pyrazoles serve as versatile building blocks. Their synthesis is well-established, often involving the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. tandfonline.com The pyrazole ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at different positions. This synthetic tractability has made pyrazoles attractive targets for the development of compound libraries for high-throughput screening in drug discovery programs.
The following table provides a summary of key data related to the pyrazole scaffold:
| Property | Description |
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.08 g/mol |
| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. |
| Key Synthetic Routes | Condensation of β-dicarbonyls with hydrazines; 1,3-dipolar cycloaddition. |
| Notable Biological Activities | Anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral. |
Overview of Halogenated Pyrazole Derivatives and Their Synthetic Utility
Halogenated pyrazoles, particularly iodo-substituted derivatives, are highly valuable intermediates in organic synthesis. researchgate.net The introduction of a halogen atom onto the pyrazole ring significantly enhances its synthetic utility, primarily by enabling a wide range of cross-coupling reactions. nih.gov The carbon-iodine bond is particularly reactive, making 4-iodopyrazoles versatile precursors for the construction of more complex molecular architectures. semanticscholar.org
The direct iodination of pyrazoles can be achieved using various reagents and conditions. researchgate.net For instance, the use of elemental iodine in the presence of an oxidizing agent is a common method for the regioselective iodination of the pyrazole ring at the 4-position. nih.gov The resulting 4-iodopyrazoles can then undergo reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the synthesis of highly functionalized pyrazole derivatives with tailored electronic and steric properties. nih.govsemanticscholar.org
Structural Classifications of Linked Pyrazole Systems and Bis-Heterocycles
Bis-pyrazole derivatives can be synthesized through several strategies. One common approach involves the use of bis-β-diketone precursors, which can react with hydrazine to form two pyrazole rings connected by the spacer originally present in the bis-β-diketone. tandfonline.comtandfonline.com Another method involves the cross-coupling of a halogenated pyrazole with a pyrazole-containing coupling partner. acs.org
The structural diversity of linked pyrazole systems allows for the creation of a wide range of molecular scaffolds with potential applications in materials science, coordination chemistry, and medicinal chemistry. researchgate.net
Contextualization of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole within Pyrazole Chemistry
The synthesis of such a molecule would likely involve a multi-step process. A plausible synthetic route could involve the creation of a suitable precursor containing the two pyrazole rings, followed by a regioselective iodination at the 4-position of one of the rings. Alternatively, a cross-coupling reaction between a pre-functionalized 1-methylpyrazole (B151067) and a 4-iodopyrazole (B32481) derivative could be envisioned.
The presence of the 4-iodo substituent on one of the pyrazole rings is of particular significance. This functional group serves as a handle for further chemical modifications through various cross-coupling reactions. semanticscholar.org This would allow for the introduction of a wide range of substituents at this position, making this compound a potentially valuable building block for the synthesis of more complex and functionally diverse molecules. The 1-methyl group on the second pyrazole ring serves to block one of the nitrogen atoms from further reaction and influences the electronic properties of that ring.
In essence, this compound represents a scaffold that combines the structural features of a linked bis-pyrazole with the synthetic versatility of a halogenated pyrazole. This combination makes it a theoretically interesting target for synthetic chemists and a potential platform for the development of new compounds with tailored properties for various applications in chemical research.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZSSKPAJXOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Iodopyrazol 5 Yl 1 Methylpyrazole
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole suggests that the most straightforward disconnection is at the C-C bond linking the two pyrazole (B372694) rings. This approach simplifies the synthesis into the preparation of two key heterocyclic precursors: a 1-methylpyrazole (B151067) unit and a 4-iodopyrazole (B32481) unit. Each of these precursors would need to be appropriately functionalized to facilitate a cross-coupling reaction, such as a Suzuki or Stille coupling.
This leads to two primary synthons:
A 1-methylpyrazole synthon, which could be realized as a 1-methyl-4-boronic acid pyrazole or a 1-methyl-4-stannylpyrazole.
A 4-iodopyrazole synthon, which could be a di-halogenated pyrazole, such as 4-iodo-5-bromopyrazole, ready for selective coupling.
1-Methylpyrazole is a fundamental building block in this synthesis. It can be prepared through several established methods. A primary route is the direct methylation of pyrazole. Another classical approach involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine. chemicalbook.com
| Method | Reactants | Reagents/Conditions | Product | Notes |
| Methylation | Pyrazole, Methylating Agent (e.g., Dimethyl sulfate) | Base (e.g., NaOH) | 1-Methylpyrazole | A straightforward method for N-alkylation of the pyrazole ring. google.com |
| Condensation | 1,1,3,3-Tetraethoxypropane (B54473), Methylhydrazine | Acid catalyst | 1-Methylpyrazole | A classic ring-forming reaction providing direct access to the N-methylated pyrazole. chemicalbook.com |
| From Dimethyl Malonate | Dimethyl malonate, Formamide compound, Alkylating agent | Alkali conditions, followed by cyclization with methylhydrazine | 1-Methylpyrazole derivatives | A route that allows for the synthesis of variously substituted 1-methylpyrazoles. google.com |
This table is interactive and based on the data provided in the text.
The 4-iodopyrazole moiety is another crucial precursor. The introduction of iodine at the C4 position of the pyrazole ring is typically achieved through electrophilic iodination of a pre-formed pyrazole. researchgate.net A variety of iodinating agents and conditions have been developed to achieve this transformation with high regioselectivity. researchgate.netmetu.edu.tr An alternative route involves the cyclization of an appropriate acyclic precursor that incorporates the iodine atom during the ring-forming step. metu.edu.tr
| Method | Substrate | Reagents/Conditions | Product | Reference |
| Direct Iodination | Pyrazole | I₂, NaHCO₃ | 4-Iodopyrazole | metu.edu.tr |
| CAN-Mediated Iodination | 1-Aryl-3-CF₃-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | researchgate.net |
| Oxidative Iodination | Pyrazole | I₂, H₂O₂, K₂CO₃ | 4-Iodopyrazole | google.com |
| Electrophilic Cyclization | α,β-Alkynic hydrazone | I₂, NaHCO₃ | 4-Iodopyrazole derivative | metu.edu.tr |
| Electrosynthesis | Pyrazole | KI, Pt-anode | 4-Iodopyrazole | researchgate.net |
This table is interactive and based on the data provided in the text.
Strategies for the Construction of Pyrazole Ring Systems
The formation of the pyrazole ring itself is a cornerstone of heterocyclic chemistry. Several robust methodologies have been established, ranging from classical condensation reactions to modern cycloaddition and multicomponent strategies. These methods can be adapted to synthesize complex pyrazole derivatives, including the target molecule this compound.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. nih.gov Variations of this method utilize precursors such as α,β-unsaturated ketones and acetylenic ketones, which also possess the required 1,3-dielectrophilic character. mdpi.com
| Precursor Type | Reactant 1 | Reactant 2 | General Product | Notes |
| 1,3-Dicarbonyl Compound | 1,3-Diketone | Hydrazine | Substituted Pyrazole | The archetypal Knorr synthesis; regioselectivity can be an issue with substituted hydrazines. beilstein-journals.orgnih.gov |
| α,β-Unsaturated Carbonyl | Chalcone | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | The initial product is often a pyrazoline which requires a subsequent oxidation step. nih.govmdpi.com |
| Acetylenic Ketone | Acetylenic Ketone | Hydrazine | Mixture of regioisomeric Pyrazoles | This reaction can yield a mixture of two regioisomers depending on the initial site of nucleophilic attack. mdpi.com |
This table is interactive and based on the data provided in the text.
The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a powerful and convergent method for constructing the pyrazole ring. chim.it This reaction is often highly regioselective and allows for the synthesis of pyrazoles that may be difficult to access through condensation methods. acs.org A significant advantage is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones. organic-chemistry.org
| Dipole Source | Dipolarophile | Conditions | Product | Reference |
| Diazo compound (from aldehyde) | Terminal Alkyne | One-pot procedure | 3,5-Disubstituted Pyrazole | Provides a convergent route to regioselectively substituted pyrazoles. acs.org |
| N-Tosylhydrazone (in situ diazo) | gem-Dibromoalkene (in situ alkyne) | Base | 3,5-Diaryl-4-bromo-1H-pyrazole | In situ generation of both reactive partners enhances the efficiency. organic-chemistry.org |
| Phenyl hydrazones | Benzoquinone | Mild base (Pyridine or Triethylamine) | Pyrazole derivatives | A green chemistry approach conducted at room temperature. iiardjournals.orgscispace.com |
This table is interactive and based on the data provided in the text.
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like pyrazoles by combining three or more starting materials in a single reaction vessel. beilstein-journals.orgmdpi.com This approach adheres to the principles of atom and step economy, making it an attractive method in modern organic synthesis. mdpi.com MCRs can provide rapid access to libraries of highly substituted pyrazoles from simple and readily available precursors. beilstein-journals.orgrsc.org
| Number of Components | Reactants | Catalyst/Solvent | Product Type | Reference |
| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | Efficient synthesis of pyrazole-4-carboxylates. beilstein-journals.org |
| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) | Pyrazole-linked Thiazoles | A green and efficient room-temperature reaction. acs.org |
| Four-component | Aldehydes, Malononitrile, Hydrazine, β-Ketoester | - | Pyrano[2,3-c]pyrazoles | Leads to fused heterocyclic systems. beilstein-journals.org |
| [2+2+1] Coupling | Alkyne, Nitrile, Ti imido complex | Titanium complex | Substituted Pyrazoles | Involves oxidation-induced N-N bond formation. nih.gov |
This table is interactive and based on the data provided in the text.
Flow Chemistry Applications in Pyrazole Ring Formation
The synthesis of pyrazole rings, the core structures of this compound, has been significantly advanced by the application of flow chemistry. This technology offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. tandfonline.comproquest.com Flow chemistry facilitates the rapid optimization of reaction conditions and can enable the use of hazardous reagents or extreme conditions with greater safety, due to the small reaction volumes at any given time. tandfonline.com
Several methods for pyrazole synthesis have been adapted to flow chemistry systems. A common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. researchgate.net For instance, a flow setup has been successfully used for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazines, achieving good to very good yields (62–82%) and excellent regioselectivities. researchgate.net Another strategy employs a two-step continuous-flow process where terminal aryl alkynes react with n-BuLi and then acyl chlorides to generate ynones in situ, which subsequently react with hydrazines to form 3,5-di- or 1,3,5-trisubstituted pyrazoles. researchgate.net This method has produced N-unsubstituted pyrazoles in moderate to good yields (54–77%). researchgate.net The integration of synthesis, purification, and analysis in a continuous setup accelerates the development and optimization of processes for creating pyrazole cores. acs.org
Regioselective Iodination Techniques for Pyrazole Moieties
The introduction of an iodine atom onto the pyrazole ring is a crucial step in the synthesis of the target compound. The position of iodination is critical, and several methods have been developed to control the regioselectivity of this reaction.
Electrophilic Iodination Using Molecular Iodine and Oxidants
Electrophilic iodination is a common method for functionalizing pyrazole rings, typically at the C4 position due to its higher electron density. This method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species.
A widely used system is the combination of I₂ with ceric ammonium nitrate (CAN). This method has been shown to be highly regioselective for the C4 position of the pyrazole ring. nih.gov For example, a series of 1-aryl-3-CF₃-1H-pyrazoles were successfully iodinated at the C4 position using I₂ and CAN in acetonitrile, with yields ranging from good to excellent. nih.gov Another "green" and practical approach utilizes hydrogen peroxide (H₂O₂) as the oxidant in water. This system is environmentally benign, with water being the only byproduct, and provides good yields of 4-iodopyrazoles. nih.gov Other oxidizing systems, such as I₂/HIO₃ and I₂/NaIO₄ in acidic media, have also been employed for the efficient iodination of pyrazoles. nih.govacs.org
Metal-Mediated Iodination Protocols (e.g., Cadmium(II) Acetate)
Metal salts can be used to mediate the iodination of pyrazoles, influencing the reactivity and selectivity of the reaction. Cadmium(II) acetate has been shown to be an effective mediator for the iodination of pyrazole derivatives, particularly those containing N-propargyl groups. tandfonline.comresearchgate.net This method can lead to the iodination of either the pyrazole ring or the propargylic triple bond, depending on the substrate and reaction conditions. tandfonline.com For pyrazoles with electron-donating groups, the use of cadmium(II) acetate can promote the electrophilic iodination at the C4 position. tandfonline.com The proposed mechanism involves the formation of acetyl hypoiodite as the active iodinating species. tandfonline.com
Halogen-Lithium Exchange Followed by Iodination
A powerful alternative to electrophilic iodination for achieving different regioselectivity is the halogen-lithium exchange reaction. This method allows for the introduction of iodine at positions that are not favored in electrophilic substitution, such as the C5 position. The process typically involves treating a pre-functionalized pyrazole (e.g., a bromo- or chloropyrazole) with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. nih.gov This generates a lithiated pyrazole intermediate, which is then quenched with molecular iodine to afford the iodinated product. nih.gov
This strategy has been successfully employed for the highly regioselective synthesis of 5-iodopyrazoles. For instance, treatment of various 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi at -78 °C, followed by the addition of I₂, exclusively produced the 5-iodo derivatives in good to excellent yields. nih.gov This demonstrates a complementary approach to the C4-selective electrophilic iodination methods.
N-Methylation Strategies for Pyrazole Nitrogen Atoms
The N-methylation of pyrazoles presents a challenge due to the presence of two adjacent nitrogen atoms, which can both be alkylated, leading to a mixture of regioisomers. Achieving selective methylation at the desired nitrogen is crucial for the synthesis of this compound.
Traditional methylation methods using reagents like methyl iodide or dimethyl sulfate often result in poor selectivity. proquest.comyoutube.com However, recent advancements have led to the development of highly regioselective N-methylation protocols. One such method employs sterically bulky α-halomethylsilanes as masked methylating reagents. nih.govrsc.orgorganic-chemistry.org These reagents significantly improve the selectivity of N-alkylation, favoring one nitrogen atom over the other. Following the alkylation, the silyl group is readily removed via protodesilylation to yield the N-methyl pyrazole. This approach has achieved excellent N1/N2 regioisomeric ratios, ranging from 92:8 to greater than 99:1, for a variety of pyrazole substrates. nih.gov The choice of base and reaction conditions can also influence the regioselectivity of the methylation. youtube.com
Carbon-Carbon Bond Formation for Pyrazolyl-Pyrazole Linkage
The final key step in assembling the target molecule is the formation of a carbon-carbon bond to connect the two pyrazole rings. The direct coupling of two pyrazole moieties can be achieved through several synthetic strategies, leading to the formation of bipyrazoles. The connectivity of the bipyrazole (e.g., 3,3'-, 3,4'-, or 4,4'-) depends on the chosen synthetic route and the starting materials.
Common methods for constructing bipyrazoles include cyclocondensation reactions, 1,3-dipolar cycloadditions, and modern cross-coupling reactions. benthamscience.comrsc.org For instance, the synthesis of 4,4'-bipyrazoles can be achieved through a double dipolar cycloaddition followed by aromatization. researchgate.net The synthesis of 3,4'-bipyrazoles has been reported via the reaction of pyran-2,4-diones with aryl hydrazines. proquest.com Similarly, 3,3'-bipyrazole derivatives can be synthesized through various methods including cyclocondensation and cycloaddition reactions. benthamscience.com
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are powerful tools for forming C-C bonds between heterocyclic rings. nih.govorganic-chemistry.orgresearchgate.net A Suzuki coupling reaction, for example, would involve the coupling of a pyrazolylboronic acid or ester with a halopyrazole in the presence of a palladium catalyst. nih.gov The Ullmann reaction, a copper-catalyzed coupling, can be used for the homocoupling of halopyrazoles to form symmetrical bipyrazoles. organic-chemistry.orgresearchgate.net These cross-coupling methods offer a versatile and efficient means to create the pyrazolyl-pyrazole linkage.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of C-C bonds in organic synthesis. nobelprize.orgresearchgate.net These methods are widely used in the synthesis of pharmaceuticals and other complex organic molecules due to their high functional group tolerance and mild reaction conditions. nobelprize.orgresearchgate.net For the synthesis of the target bi-pyrazole system, several palladium-catalyzed strategies are particularly relevant.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. mdpi.com In the context of pyrazole synthesis, this typically involves the coupling of a pyrazoleboronic acid or ester with a halopyrazole. This strategy has been successfully applied to the synthesis of 4-substituted pyrazoles and other nitrogen-rich heterocycles, even those with unprotected N-H groups, which can otherwise inhibit palladium catalysts. nih.govnih.gov
The synthesis of a 4-aryl-1H-pyrazole-3,5-diamine, for instance, was achieved via the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various arylboronic acids using the XPhos Pd G2 precatalyst. nih.gov A similar approach could be envisioned for the target molecule, coupling a 1-methylpyrazole-4-boronic acid with a 4-iodo-5-halopyrazole, or vice-versa. The reaction conditions are typically mild, employing a palladium catalyst, a base such as potassium carbonate or potassium phosphate, and a mixture of organic solvents and water. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Aryl-3-CF3-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ | THF/H₂O | Reflux | 56% | rsc.org |
| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 83% | nih.gov |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netchemrxiv.org While this method is primarily used to introduce alkynyl substituents, it is a key reaction for demonstrating the utility of iodopyrazoles as building blocks in cross-coupling chemistry. rsc.org
For example, 1-aryl-3-CF₃-4-iodopyrazoles and their 5-iodo isomers have been shown to react efficiently with phenylacetylene under standard Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) to yield the corresponding phenylethynyl-functionalized pyrazoles in high yields (>90%). rsc.org This demonstrates the high reactivity of the C-I bond on the pyrazole ring, which is a prerequisite for other cross-coupling reactions aimed at synthesizing the target bi-pyrazole structure. The resulting alkynylpyrazole could potentially undergo further cyclization or coupling reactions to form more complex heterocyclic systems. researchgate.netresearchgate.net
Table 2: Sonogashira Coupling of Iodopyrazole Derivatives with Terminal Alkynes
| Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄ (10 mol%), CuI (10 mol%) | Et₃N | THF | 80 °C | >90% | rsc.org |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its high functional group tolerance and the ability to form C-C bonds involving sp², sp³, and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their corresponding organoboron or organotin counterparts. nobelprize.org
For the synthesis of C-4 substituted pyrazoles, the Negishi coupling has been identified as a highly effective method. beilstein-journals.org Studies involving the coupling of 4-iodopyrazoles with various organozinc derivatives have shown that this protocol can proceed smoothly to give the desired products in moderate to high yields, whereas other methods like Suzuki or Kumada couplings resulted mainly in dehalogenation and other side products. beilstein-journals.org This suggests that a Negishi coupling between a 4-halopyrazole and a pyrazolylzinc reagent would be a promising strategy for synthesizing the target molecule.
Table 3: Negishi Cross-Coupling of 4-Iodopyrazoles with Organozinc Reagents
| 4-Iodopyrazole | Organozinc Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Pyridin-2-yl)-3-(trifluoromethyl)-5-phenyl-4-iodopyrazole | PhZnCl | Pd(PPh₃)₄ | THF | 87% | beilstein-journals.org |
| 1-(Pyridin-2-yl)-3-(trifluoromethyl)-5-phenyl-4-iodopyrazole | (Thiophen-2-yl)ZnCl | PdCl₂(dppf) | THF | 75% | beilstein-journals.org |
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization (e.g., conversion to organometallic reagents) of one of the coupling partners. This approach involves the palladium-catalyzed coupling of an aryl halide with a C-H bond of another (hetero)arene. However, controlling the regioselectivity of C-H activation in pyrazoles can be challenging, as multiple C-H bonds are available for reaction. acs.org
Research has shown that the C-5 position of the pyrazole ring is generally more reactive towards direct arylation than the C-4 or C-3 positions. To achieve selective C-4 arylation, a common strategy is to use pyrazoles that are already substituted at the C-3 and C-5 positions. Another approach involves the use of a temporary protecting group at the C-5 position, such as a chloro group, which directs the arylation to the C-4 position. After the coupling, the protecting group can be removed. acs.org This methodology provides a more atom- and step-economical route to 4-arylpyrazoles compared to traditional cross-coupling methods. acs.org
Alternative Coupling Approaches (e.g., C-H Activation)
Beyond direct arylation, C-H activation serves as a broad platform for forming various bonds in a more efficient manner. nih.gov The pyrazole ring itself can act as a directing group to facilitate the functionalization of C-H bonds on its substituents. nih.govresearchgate.net For instance, pyrazole-directed palladium-catalyzed arylation of unactivated sp³ C-H bonds has been developed for the synthesis of β-phenethylamines. nih.gov
In the context of constructing the pyrazole core itself, copper- and iron-catalyzed C-H activation methods have been developed to form the key C-N bond, leading to pyrazoles and indazoles from readily available hydrazones. thieme-connect.com These methods represent a departure from traditional palladium catalysis and offer alternative routes that avoid pre-functionalized substrates. thieme-connect.com While not directly forming the C-C bond of the target bi-pyrazole, these C-H activation strategies highlight the diverse reactivity of the pyrazole scaffold and its potential for streamlined synthetic routes.
Sequential Functionalization and Convergent Synthesis Strategies
A convergent synthesis approach, where different fragments of the target molecule are prepared separately and then combined, is often more efficient for complex structures. For this compound, this would involve synthesizing a functionalized 1-methylpyrazole and a functionalized 4-iodopyrazole, followed by their coupling.
Sequential functionalization strategies are critical for controlling the regiochemistry of substitution on the pyrazole ring. acs.orgnih.gov By carefully choosing reagents and reaction conditions, it is possible to introduce different substituents at specific positions (C-3, C-4, and C-5) in a stepwise manner. acs.orgnih.gov For example, a pyrazole ring can be first metalated at the C-5 position, followed by arylation. Subsequently, the C-4 position can be halogenated, and finally, the C-3 position can be functionalized. acs.orgacs.org The use of a protecting group on one of the pyrazole nitrogens can help direct these transformations and can be removed or transformed at a later stage. nih.gov This level of control allows for the logical and efficient assembly of polysubstituted pyrazoles, which is essential for the unambiguous synthesis of the target compound. nih.govthieme-connect.com
Chemical Reactivity and Transformation Studies of 4 4 Iodopyrazol 5 Yl 1 Methylpyrazole
Reactivity of the Iodine Atom in Post-Synthetic Modifications
The carbon-iodine bond at the C4-position of the pyrazole (B372694) ring is a key functional group for post-synthetic modifications. Its reactivity allows for the introduction of a wide range of substituents through various metal-catalyzed and nucleophilic reactions.
Further Cross-Coupling Reactions at the C4-I Position
The iodine atom on the pyrazole ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for building more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. For 4-iodopyrazole (B32481) systems, this transformation allows for the introduction of aryl and heteroaryl substituents. Studies on similar 4-iodopyrazoles have shown that these reactions can be performed efficiently, although chloro and bromo derivatives are sometimes preferred to minimize dehalogenation side reactions. acs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate in a mixed solvent system. researchgate.net The versatility of this method has been demonstrated in the synthesis of complex molecules, including the formal total synthesis of withasomnine, where a Suzuki-Miyaura coupling was a key step. nih.govsemanticscholar.org
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Research on 1,3-disubstituted-5-chloro-4-iodopyrazoles demonstrates selective coupling at the C4-iodo position with phenylacetylene, using catalysts like PdCl₂(PPh₃)₂ and CuI. tandfonline.com This selectivity is crucial for substrates with multiple halogen atoms. tandfonline.comarkat-usa.orgresearchgate.net The reaction is a powerful tool for creating C(sp²)-C(sp) bonds under mild conditions. libretexts.org
Heck-Mizaroki Reaction: The Heck reaction facilitates the synthesis of substituted alkenes by coupling the iodopyrazole with an alkene in the presence of a palladium catalyst and a base. clockss.orgwikipedia.orgorganic-chemistry.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that various alkenes can be coupled to yield 4-alkenyl-1H-pyrazoles. clockss.org For instance, the reaction of 4-iodo-1-trityl-1H-pyrazole with methyl acrylate (B77674) using Pd(OAc)₂ and P(OEt)₃ as a ligand resulted in a 95% yield of the corresponding 4-vinylpyrazole derivative. clockss.org
| Coupling Reaction | Catalyst/Co-catalyst | Ligand | Base | Typical Substrates | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Pd(OAc)₂ | PPh₃ | K₂CO₃ / Na₂CO₃ | Aryl/Heteroaryl Boronic Acids | 4-Arylpyrazoles |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Terminal Alkynes | 4-Alkynylpyrazoles |
| Heck-Mizoroki | Pd(OAc)₂ | P(OEt)₃ | Et₃N | Alkenes (e.g., acrylates) | 4-Alkenylpyrazoles |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. However, the C4-iodo position on the pyrazole ring can undergo substitution, particularly with the aid of a copper catalyst. Copper(I)-catalyzed coupling reactions, a type of nucleophilic substitution, have been successfully used to form C-O bonds. For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols was achieved using a CuI catalyst, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, and potassium t-butoxide as a base. nih.gov This method provides a direct route to 4-alkoxypyrazoles, which are valuable synthetic intermediates. nih.govsemanticscholar.org
Reductive Deiodination Pathways
Reductive deiodination is the process of removing the iodine atom and replacing it with a hydrogen atom. This transformation can be useful for synthesizing the corresponding unsubstituted bipyrazole or as a final step in a synthetic sequence where the iodine atom served as a directing or activating group. While specific studies on the reductive deiodination of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole are not detailed in the provided context, general methods for aryl iodide reduction are well-established. These methods often involve catalytic hydrogenation, metal hydrides, or visible light photocatalysis. rsc.org In the context of Suzuki-Miyaura couplings of iodopyrazoles, dehalogenation (a form of reduction) is noted as a potential side reaction, suggesting that conditions favoring this pathway could be developed if the deiodinated product is desired. acs.org
Reactivity of the Pyrazole Ring Systems
The two interconnected pyrazole rings in this compound are electron-rich aromatic systems. Their reactivity is governed by the directing effects of the nitrogen atoms and the existing substituents.
Electrophilic Aromatic Substitution Patterns on Both Pyrazole Rings
In general, electrophilic aromatic substitution on a pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. rrbdavc.orgquora.com This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org For a 1-substituted pyrazole, like the 1-methylpyrazole (B151067) ring in the target molecule, the C4 position is the primary site for electrophilic attack. rsc.org Common electrophilic substitution reactions include nitration (HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and halogenation. scribd.com
The presence of the bulky 1-methylpyrazole substituent at C5 of the iodopyrazole ring and the iodine at C4 would likely direct incoming electrophiles to the C3 position of that ring, assuming it is unsubstituted. Conversely, on the 1-methylpyrazole ring, the primary site for substitution remains the C4 position. The precise outcome would depend on the reaction conditions and the steric and electronic nature of the electrophile. nih.govresearchgate.net
| Reaction | Reagents | Electrophile | Preferred Position on Unsubstituted Pyrazole |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 |
| Halogenation | Br₂ / Cl₂ / I₂ | X⁺ | C4 |
| Vilsmeier-Haack | POCl₃ / DMF | Cl-CH=NMe₂⁺ | C4 |
Nucleophilic Attack Pathways and Ring Opening Considerations
Pyrazole rings are generally resistant to nucleophilic attack due to their electron-rich nature. researchgate.net Attack is more likely to occur if the ring is activated by strong electron-withdrawing groups or if it is converted into a cationic pyrazolium (B1228807) salt. The C3 and C5 positions are more electrophilic than the C4 position and are the most likely sites for nucleophilic attack. nih.govresearchgate.net
Ring-opening of the pyrazole core is not a common reaction pathway under standard conditions. It typically requires harsh conditions or specialized reagents. Theoretical studies on related systems like pyrazaboles have explored ring-opening mechanisms involving nucleophilic attack by amines at boron-nitrogen bonds, which proceed via an Sₙ2 mechanism. scholaris.caresearchgate.netresearcher.lifecdnsciencepub.com While structurally different, these studies highlight that nucleophilic attack can lead to ring cleavage. For the bipyrazole system, such reactions are considered unlikely without significant activation of the pyrazole rings.
N-Functionalization (e.g., acylation) of Unsubstituted Pyrazole Nitrogen (if applicable)
The structure of this compound features an unsubstituted N-H group on the 4-iodopyrazole moiety, making it a prime site for N-functionalization reactions such as acylation, alkylation, and sulfonylation. Pyrazoles are amphoteric, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, which influences their reactivity. nih.gov The N-H proton can be readily abstracted by a base, generating a pyrazolate anion that serves as a potent nucleophile for subsequent reactions.
Acylation:
N-acylation of pyrazoles is a common transformation, typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net For the target molecule, the N-H on the iodopyrazole ring is expected to undergo acylation. The reactivity in such reactions can be tuned by the substituents on the pyrazole ring. nih.gov The presence of the iodine atom at the C4 position, an electron-withdrawing group, would be expected to increase the acidity of the N-H proton, potentially facilitating its removal. However, electron-withdrawing substituents can also influence the nucleophilicity of the resulting pyrazolate.
In a broader context, N-acyl pyrazoles are recognized as effective acylating agents themselves, where the pyrazole acts as a tunable leaving group. nih.gov The leaving group ability is enhanced by electron-withdrawing substituents on the pyrazole ring. nih.gov This suggests that while this compound can be acylated, the resulting N-acyl product might exhibit significant reactivity, useful in contexts like serine hydrolase inhibition where the acyl group is transferred to an enzyme's active site. researchgate.netnih.gov
Alkylation:
N-alkylation of pyrazoles can be achieved with various alkylating agents, though it often presents challenges with regioselectivity in unsymmetrical pyrazoles. researchgate.net For the subject compound, alkylation would occur at the unsubstituted nitrogen of the 4-iodopyrazole ring. The reaction typically involves a base to deprotonate the pyrazole, followed by nucleophilic attack on an alkyl halide or another suitable electrophile. Steric factors around the nitrogen atoms often control the regioselectivity of the alkylation. researchgate.net
A summary of general conditions for N-functionalization of pyrazole rings, which would be applicable to the target compound, is presented below.
| Reaction Type | Typical Reagents | Typical Conditions | Expected Product |
|---|---|---|---|
| N-Acylation | Acid Chloride (R-COCl), Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent (e.g., THF, DCM), 0 °C to RT | N-Acylated bipyrazole |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) | N-Alkylated bipyrazole |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Acetonitrile), RT | N-Sulfonylated bipyrazole |
Reactivity at the N-Methyl Group
The N-methyl group on the second pyrazole ring is generally considered to be chemically robust. In the vast body of literature on pyrazole chemistry, transformations involving the N-methyl group are not commonly reported under standard synthetic conditions. Selective N-methylation of pyrazoles is a persistent challenge, highlighting the stability of the resulting N-CH₃ bond once formed. acs.org This stability suggests that the N-methyl group in this compound would likely remain intact during functionalization reactions at other sites of the molecule, such as the N-H position, the C-I bond, or the pyrazole rings themselves.
Reactions requiring harsh conditions, such as strong oxidizing agents or potent demethylating agents (e.g., BBr₃), might lead to cleavage or modification of the N-methyl group, but such reactivity is not a typical feature of pyrazole chemistry and would likely lead to degradation of the wider molecule. There is currently no specific research available detailing the targeted functionalization or removal of the N-methyl group in this or closely related bipyrazole systems under mild conditions.
Stability and Degradation Pathways of the Coupled System
The stability of the this compound system is determined by the inherent stability of the coupled pyrazole rings and the strength of the carbon-iodine bond.
Photochemical Stability: The photochemical behavior of pyrazoles can vary significantly depending on their substitution pattern. Some pyrazole-containing systems can undergo photochemically induced transformations like 6π-electrocyclization, although this often requires a specific arrangement of unsaturated substituents. nih.gov In some cases, UV irradiation of pyrazoles in solution does not lead to any transformation, indicating high photochemical stability. nih.gov
For this compound, the primary concern for photochemical instability would be the carbon-iodine bond. C-I bonds are known to be susceptible to homolytic cleavage upon UV irradiation, which would generate a pyrazolyl radical and an iodine radical. This could lead to a variety of subsequent reactions, including dimerization, hydrogen abstraction from the solvent, or other forms of degradation. The stability of related perovskite films has been shown to be dramatically improved by modifiers that suppress the loss of volatile decomposition products, a principle that highlights the general instability of certain components under light and heat. mdpi.com
No formal chemical degradation studies for this compound have been reported. However, the molecule's reactivity profile provides insight into potential degradation pathways.
Reactivity of the C-I Bond: The carbon-iodine bond is the most likely site of chemical transformation under many conditions. Iodopyrazoles are valuable synthetic intermediates precisely because the C-I bond can be readily cleaved and functionalized. researchgate.netarkat-usa.org They are frequently used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), where the C-I bond is oxidatively added to a metal catalyst. researchgate.net This reactivity implies that the compound would likely degrade in the presence of common cross-coupling reagents or other conditions that facilitate C-I bond cleavage, such as strong reducing agents or certain nucleophiles under harsh conditions.
Stability of the Pyrazole Rings: The pyrazole rings themselves are robust aromatic systems, resistant to degradation by many common reagents. They are stable to a wide range of pH and moderate oxidizing and reducing conditions. However, very strong oxidizing agents (e.g., KMnO₄ under harsh conditions) can lead to ring cleavage.
The table below summarizes the expected stability of the compound's key features.
| Structural Feature | Condition | Expected Stability/Reactivity | Potential Degradation Pathway |
|---|---|---|---|
| C-I Bond | UV Light | Potentially Unstable | Homolytic cleavage to form radical species. |
| C-I Bond | Pd/Cu catalysts | Reactive | Cleavage via oxidative addition for cross-coupling. |
| N-H Bond | Bases | Reactive | Deprotonation to form pyrazolate anion. |
| N-Methyl Group | Common Reagents | Stable | Generally unreactive under non-extreme conditions. |
| Pyrazole Rings | Moderate pH, mild oxidants/reductants | Stable | Resistant to degradation. |
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Analysis and Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen atoms in the molecule.
Pyrazole (B372694) Protons: The protons on the two pyrazole rings would appear as singlets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic environment, including the presence of the iodine atom and the linkage between the two rings.
N-Methyl Protons: A characteristic singlet would be observed for the three protons of the methyl group attached to the nitrogen atom of the 1-methylpyrazole (B151067) ring. This signal typically appears in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Pyrazole Carbons: Signals for the carbon atoms of both pyrazole rings would be observed. The carbon atom bonded to the iodine (C-I) would exhibit a chemical shift influenced by the heavy atom effect of iodine.
N-Methyl Carbon: A distinct signal corresponding to the methyl carbon would be present in the upfield region.
The analysis of chemical shifts, signal integrations, and coupling patterns in these spectra provides the initial blueprint of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Signals for this compound Note: This table is predictive, as specific experimental data is not available.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H (1-methylpyrazole ring) | 7.5 - 8.0 | 130 - 140 | Singlet |
| H (1-methylpyrazole ring) | 7.5 - 8.0 | 125 - 135 | Singlet |
| H (4-iodopyrazole ring) | 7.8 - 8.3 | 135 - 145 | Singlet |
| N-CH₃ | 3.8 - 4.2 | 35 - 40 | Singlet |
| C (1-methylpyrazole ring) | - | 130 - 140 | - |
| C (1-methylpyrazole ring) | - | 125 - 135 | - |
| C (1-methylpyrazole ring) | - | 115 - 125 | - |
| C (4-iodopyrazole ring) | - | 140 - 150 | - |
| C-I (4-iodopyrazole ring) | - | 80 - 95 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment
To confirm the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, although for this specific molecule with mostly singlet proton signals, its utility would be in confirming the absence of proton-proton coupling across the rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton is attached to which carbon, for instance, linking the pyrazole proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. For example, it would show correlations from the N-methyl protons to the carbon atoms within the 1-methylpyrazole ring, and crucially, correlations between protons on one ring and carbons on the other, confirming the linkage point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule in solution, for example, by observing through-space interactions between protons on the two different pyrazole rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₈H₈IN₅, HRMS would be expected to show a molecular ion peak ([M+H]⁺) that matches the calculated exact mass with a high degree of accuracy (typically within 5 ppm). This technique is vital to distinguish the compound from other isomers or compounds with the same nominal mass.
Table 2: Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass [M] | Calculated m/z [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. mdpi.commdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (aromatic) | 3100 - 3150 | Stretching |
| C-H (methyl) | 2950 - 3000 | Stretching |
| C=N (pyrazole ring) | 1500 - 1600 | Stretching |
| C-N (pyrazole ring) | 1300 - 1400 | Stretching |
The presence of these bands would confirm the existence of the pyrazole rings, the methyl group, and the carbon-iodine bond.
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govresearchgate.net For this compound, a crystal structure would confirm the planarity of the pyrazole rings, the exact geometry of the linkage between them, and how the molecules pack in the crystal lattice. This data serves as the ultimate proof of structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Electronic Spectroscopy for Electronic Structure (e.g., UV-Vis)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational data on the electronic spectroscopy of this compound. While UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions in conjugated systems like pyrazoles, specific studies detailing the absorption maxima (λmax), molar absorptivity (ε), and the nature of the electronic transitions (e.g., π → π* or n → π*) for this particular compound are not publicly available.
The electronic absorption characteristics of pyrazole derivatives are generally influenced by the nature and position of substituents on the pyrazole rings, which can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of an iodine atom and the linkage of two pyrazole rings would be expected to influence the electronic structure and, consequently, the UV-Vis absorption spectrum. However, without experimental data or theoretical calculations, a detailed analysis of the electronic structure of this compound remains speculative.
Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be required to determine its electronic absorption properties and provide insight into its electronic structure.
Computational and Theoretical Chemistry Investigations of 4 4 Iodopyrazol 5 Yl 1 Methylpyrazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole, DFT calculations, typically using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. derpharmachemica.com
This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the equilibrium or optimized geometry. The output of this calculation provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Pyrazole (B372694) Derivative calculated via DFT
This table presents representative data for a similar pyrazole structure to illustrate typical computational results, as specific experimental or calculated values for this compound are not available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=N | 1.299 Å |
| C-N | 1.391 Å | |
| N-N | 1.355 Å | |
| C-C (ring) | 1.388 Å | |
| Bond Angle | C-N-N | 106.5° |
| N-N-C | 111.0° | |
| N-C-C | 108.2° | |
| Data adapted from studies on similar pyrazole derivatives. nih.gov |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. pku.edu.cn
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov
Table 2: Calculated FMO Energies for a Representative Pyrazole Derivative
This table shows typical FMO energy values for a substituted pyrazole to demonstrate the output of such an analysis, as specific data for this compound is not available.
| Parameter | Energy (eV) |
| EHOMO | -5.597 |
| ELUMO | -2.460 |
| Energy Gap (ΔE) | 3.137 |
| Data adapted from a DFT study on a pyrazole derivative. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.
Typically, regions of negative potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like nitrogen or oxygen. nih.gov Regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas indicate neutral or zero potential. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are generally identified as centers of negative potential, making them prone to electrophilic attack. researchgate.net
Theoretical Prediction and Correlation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netrsc.org
These calculations provide predicted chemical shifts for each nucleus in the molecule. Comparing these theoretical values with experimental data serves as a powerful validation of the computed molecular structure. semanticscholar.org Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects, which can also be modeled computationally using approaches like the Polarizable Continuum Model (PCM). semanticscholar.org
Table 3: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for a Pyrazole Derivative
This table illustrates a typical comparison between calculated and observed NMR data. Specific data for this compound is not available.
| Atom | Calculated ¹H Shift (GIAO) | Experimental ¹H Shift | Calculated ¹³C Shift (GIAO) | Experimental ¹³C Shift |
| Pyrazole-CH | 7.65 | 7.72 | 129.0 | 130.5 |
| N-CH₃ | 3.88 | 3.95 | 38.5 | 39.1 |
| Aryl-CH | 7.30 - 7.50 | 7.35 - 7.55 | 125.0 - 140.0 | 126.0 - 141.0 |
| Values are hypothetical and based on general data for substituted pyrazoles for illustrative purposes. semanticscholar.orgjocpr.com |
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a characteristic fingerprint based on its functional groups. Theoretical vibrational analysis using DFT calculates the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of bonds. derpharmachemica.com
The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental FT-IR spectra. nih.gov This comparison helps in the definitive assignment of the observed absorption bands to specific molecular vibrations. jocpr.com
Table 4: Selected Calculated Vibrational Frequencies for a Substituted Pyrazole
This table presents typical calculated IR frequencies for key functional groups found in molecules similar to the subject compound. Specific data for this compound is not available.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Region (cm⁻¹) |
| Aromatic C-H stretch | 3080 | 3100 - 3000 |
| Methyl C-H stretch | 2950 | 2965 - 2880 |
| C=N stretch (pyrazole ring) | 1550 | 1560 - 1460 |
| C=C stretch (pyrazole ring) | 1605 | 1620 - 1500 |
| C-N stretch | 1370 | 1380 - 1300 |
| C-I stretch | 520 | 600 - 500 |
| Data adapted from computational studies on various pyrazole derivatives. derpharmachemica.comresearchgate.net |
Reaction Mechanism Studies
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the characterization of transient species and the energetic landscapes of chemical transformations. For a molecule like this compound, theoretical studies can predict reaction pathways, the influence of substituents, and the role of the solvent.
The study of transition states (TS) and the calculation of activation energy barriers (ΔG‡) are fundamental to understanding reaction kinetics. For pyrazole derivatives, a number of reaction types have been investigated computationally, offering insights applicable to the title compound. One such reaction is N-isomerization, which involves the migration of a substituent between the two nitrogen atoms of the pyrazole ring.
High-temperature organic synthesis, coupled with Density Functional Theory (DFT) calculations, has been used to study the isomerization of N-substituted pyrazoles, demonstrating that activation barriers in the range of 50–70 kcal/mol can be overcome. rsc.org For pyrazoles with aryl substituents, these barriers are typically lower than for those with alkyl substituents. rsc.org For instance, the calculated activation Gibbs energy for the isomerization of 3-(1-phenyl-1H-pyrazol-2-yl)phenol is 55.4 kcal/mol, whereas for 1-(2-fluoroethyl)-3-methyl-1H-pyrazole, it is significantly higher at 68.3 kcal/mol. rsc.org These findings suggest that any potential isomerization or rearrangement of this compound would likely face a substantial energy barrier.
Another area of study involves the alkylation of pyrazoles. Computational models have been used to predict the regioselectivity of these reactions. DFT calculations for the alkylation of a substituted pyrazole with N-methyl chloroacetamide predicted an activation energy of 15.0 kcal/mol for N2 alkylation and 18.0 kcal/mol for N1 alkylation, correctly forecasting the experimentally observed N2 product. wuxibiology.com This highlights the sensitivity of activation barriers to the specific structure of the reactants and the potential for intramolecular interactions to stabilize one transition state over another. wuxibiology.com
| Reaction Type | Model Compound | Computational Method | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference |
| Isomerization | 3-(1-Phenyl-1H-pyrazol-2-yl)phenol | DFT | 55.4 | rsc.org |
| Isomerization | 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole | DFT | 68.3 | rsc.org |
| N2-Alkylation | Substituted Pyrazole + N-methyl chloroacetamide | DFT | 15.0 | wuxibiology.com |
| N1-Alkylation | Substituted Pyrazole + N-methyl chloroacetamide | DFT | 18.0 | wuxibiology.com |
An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step following the identification of a transition state. The IRC method maps the minimum energy reaction pathway on the potential energy surface, connecting the transition state to the corresponding reactant and product minima. scm.comuni-muenchen.demissouri.edumdpi.com This analysis confirms that a located saddle point is indeed the correct transition state for the reaction of interest. uni-muenchen.demissouri.edu
While no specific IRC analyses have been published for reactions involving this compound, the methodology is broadly applied in computational chemistry. eurasianjournals.com For a given reaction, such as a hypothetical substitution or coupling at the iodo-position, an IRC calculation would start from the optimized transition state geometry and proceed in both forward and reverse directions. scm.comresearchgate.net The resulting energy profile would show a smooth descent from the high-energy transition state to the lower-energy wells of the reactants and products, providing a complete energetic map of the reaction pathway. mdpi.com Such calculations are essential for elucidating reaction mechanisms, particularly in complex, multi-step processes or in cases where reaction pathways may bifurcate. missouri.edu
The surrounding solvent can have a profound impact on reaction mechanisms and kinetics, primarily by differentially stabilizing the reactants, transition states, and products. researchgate.net Computational models, such as the Solvation Model based on Density (SMD), can be used to calculate solvation energies and explore these effects. researchgate.net
Studies on the synthesis of pyrazole derivatives have shown that solvent polarity can dramatically alter reaction outcomes. In one example, the reaction of a heteropropargyl precursor could yield either a 2,5-substituted furan (B31954) or a 3,5-disubstituted pyrazole. nih.gov The reaction pathway was found to be highly sensitive to the solvent. In a dipolar aprotic solvent like tetrahydrofuran (B95107) (THF), the furan was the exclusive product (98%). nih.gov However, upon switching to a nonpolar solvent like hexane, the pyrazole became the major product (83%). nih.gov This reversal was attributed to the destabilization of a charged carbanion transition state in the nonpolar medium, which favored an alternative reaction pathway. nih.gov This demonstrates that for reactions involving this compound, particularly those that may proceed through charged or highly polar intermediates, the choice of solvent could be a critical parameter in controlling the reaction pathway and final product distribution.
| Solvent | Dielectric Constant (ε) | Model Reaction Outcome (Furan:Pyrazole Ratio) | Reference |
| Tetrahydrofuran (THF) | 7.6 | 98:0 | nih.gov |
| Dichloromethane (CH₂Cl₂) | 9.1 | 75:18 | nih.gov |
| Toluene | 2.4 | 33:65 | nih.gov |
| Hexane | 1.9 | 14:83 | nih.gov |
Advanced Synthetic Applications and Derivatization Strategies
Utilization as a Synthetic Intermediate for Complex Molecules
The presence of the iodo-substituent on one of the pyrazole (B372694) rings is the key to the compound's utility as a synthetic intermediate. This functional group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic elaboration of the bis-pyrazole core into more complex and functionally rich molecules.
The structure of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole is an ideal platform for constructing intricate fused and polycyclic heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. The synthetic strategy typically involves a two-stage process: a cross-coupling reaction at the iodo position to introduce a suitably functionalized side chain, followed by an intramolecular cyclization event.
For example, a Sonogashira coupling reaction can be employed to introduce a terminal alkyne. Subsequent gold- or copper-catalyzed cyclization of the resulting pyrazolyl-alkyne can lead to the formation of novel pyrazolo-fused pyridines or other related bicyclic systems. nih.gov This approach allows for the regioselective construction of a new ring fused to the original pyrazole core.
Furthermore, the pyrazole nucleus itself is a well-established component in the synthesis of larger polycyclic frameworks. By reacting the bis-pyrazole scaffold with appropriate bis-electrophiles, novel pentacyclic or heptacyclic ring systems can be assembled, creating complex molecules with unique three-dimensional structures. osi.lv
Table 1: Potential Intramolecular Cyclization Strategies for Fused Ring Synthesis
| Coupling Reaction | Introduced Functional Group | Subsequent Cyclization | Fused System Example |
|---|---|---|---|
| Sonogashira Coupling | Alkynes | Gold/Copper Catalysis | Pyrazolo[3,4-b]pyridines |
| Suzuki Coupling | ortho-functionalized Aryl boronic acids | Dehydrative Annulation | Pyrazolo[4,3-c]quinolines |
Perhaps the most significant application of this compound is as a scaffold for creating libraries of diverse functionalized molecules. Iodopyrazoles are highly valued precursors for selective functionalization due to the predictable reactivity of the C-I bond in cross-coupling reactions. researchgate.net By subjecting the parent compound to various palladium- or copper-catalyzed reactions, a vast array of substituents can be introduced at the 4-position of the iodinated pyrazole ring.
This capability is crucial in medicinal chemistry and materials science, where generating and screening libraries of related compounds (a process known as analog synthesis) is key to discovering molecules with optimized properties. The title iodides are demonstrated to be convenient building blocks for preparing more complex pyrazoles through Suzuki–Miyaura and Sonogashira reactions. nih.govrsc.org
Common transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. rsc.org
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further manipulated. rsc.orgarkat-usa.orgresearchgate.net
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
Stille Coupling: Reaction with organostannanes.
Cyanation: Introduction of a nitrile group, a versatile precursor for acids, amides, and amines.
Table 2: Cross-Coupling Reactions for Pyrazole Library Synthesis
| Reaction Name | Reagents | Functional Group Introduced |
|---|---|---|
| Suzuki-Miyaura | R-B(OR)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |
| Sonogashira | R-C≡CH, Pd/Cu catalysts, Base | Alkynyl |
| Heck | Alkene, Pd catalyst, Base | Alkenyl |
| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Amino |
| Stille | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Vinyl, Alkyl |
Development of New Methodologies Employing the Compound
Compounds like this compound, with their well-defined reactive sites, are not only used to synthesize new molecules but also serve as important substrates in the development of new synthetic methods. The predictable reactivity of the carbon-iodine bond makes it an excellent test case for optimizing novel reaction conditions, catalysts, and ligand systems.
For instance, recent research has focused on developing more efficient and environmentally friendly coupling protocols. An example is the development of a CuI-catalyzed direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. nih.gov This method provides a direct route to 4-alkoxypyrazoles, avoiding harsher or multi-step procedures. The subject compound would be an ideal substrate for testing and refining such new catalytic systems, helping to expand the toolbox of synthetic chemists.
Applications in Coordination Chemistry
The bis-pyrazole motif inherent in this compound makes it a highly attractive candidate for use as a ligand in coordination chemistry. Pyrazole-based chelating ligands are known to form a wide variety of stable coordination complexes with numerous metal ions. researchgate.net The two adjacent nitrogen atoms of each pyrazole ring can act as donor sites, allowing the molecule to bind to a metal center in a bidentate or bridging fashion.
The synthesis of coordination complexes using bis-pyrazole ligands is an active area of research, with applications in catalysis, materials science, and bioinorganic chemistry. nih.goveiu.edu The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties. For example, pyrazole-based coordination complexes with copper, cobalt, iron, and nickel have shown remarkable electronic properties and serve as efficient antimicrobial agents. researchgate.net The specific geometry and electronic environment of the metal center can be fine-tuned by modifying the substituents on the pyrazole rings, a task for which the iodo-functionalized precursor is ideally suited.
Table 3: Metals Commonly Coordinated by Pyrazole-Based Ligands
| Metal Ion | Common Coordination Geometries | Potential Applications of Complexes |
|---|---|---|
| Copper (Cu²⁺) | Square Planar, Tetrahedral, Octahedral | Catalysis, Antimicrobial Agents |
| Iron (Fe²⁺/Fe³⁺) | Octahedral, Tetrahedral | Spin-Crossover Materials, Bioinorganic Models |
| Cobalt (Co²⁺/Co³⁺) | Octahedral, Tetrahedral | Catalysis, Magnetic Materials |
| Nickel (Ni²⁺) | Square Planar, Octahedral | Catalysis, Hydrogenation |
| Palladium (Pd²⁺) | Square Planar | Cross-Coupling Catalysis |
| Zinc (Zn²⁺) | Tetrahedral, Octahedral | Luminescent Materials, Sensors |
Conclusion and Future Research Directions
Summary of Key Achievements in Synthesis and Reactivity
The synthesis of iodinated pyrazoles, a critical component of the target molecule, has been accomplished through various reliable methods. Key achievements in this area are rooted in the direct electrophilic iodination of the pyrazole (B372694) core and the cyclization of iodine-containing precursors.
One of the primary methods involves the direct iodination of a pre-formed pyrazole ring. This is often achieved using elemental iodine in the presence of an oxidizing agent, which facilitates the electrophilic substitution at the C4 position of the pyrazole ring. nih.govgoogle.com A notable patent describes the synthesis of 1-methyl-4-iodopyrazole by reacting 1-methylpyrazole (B151067) with iodine and an oxidant, a process that enhances iodine utilization and promotes the reaction's forward momentum. google.com Another effective approach utilizes N-Iodosuccinimide (NIS) in solvents like trifluoroacetic acid, which has proven successful for the iodination of pyrazoles that may be unreactive under other conditions. nih.gov
A second significant achievement lies in the construction of the 4-iodopyrazole (B32481) ring from acyclic precursors. Research has demonstrated the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which provides a direct route to 4-iodopyrazoles in good to excellent yields. metu.edu.tr This method offers a strategic alternative to the post-modification of a pre-existing pyrazole ring.
The reactivity of the C-I bond in 4-iodopyrazoles is a cornerstone of their synthetic utility. This bond is highly amenable to classic transition-metal-catalyzed cross-coupling reactions. The synthesis of the "pyrazol-5-yl" linkage in the target molecule would likely leverage this reactivity. Established protocols such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully applied to 4-iodopyrazoles, enabling the formation of C-C bonds and the synthesis of more complex, functionalized pyrazole derivatives. nih.gov
| Synthetic Approach | Reagents | Key Features | Reference |
| Direct C4-Iodination | Elemental Iodine (I₂) / Oxidant | High iodine utilization; promotes reaction rate. | google.com |
| Direct C4-Iodination | N-Iodosuccinimide (NIS) / TFA | Effective for less reactive pyrazole substrates. | nih.gov |
| Lithiation and Trapping | n-BuLi, then I₂ | Provides access to specific regioisomers (e.g., 5-iodo). | nih.gov |
| Electrophilic Cyclization | α,β-alkynic hydrazones / I₂ | Builds the iodopyrazole ring from an acyclic precursor. | metu.edu.tr |
Identification of Unresolved Challenges in Compound Derivatization
A significant challenge is achieving regioselective functionalization on the two distinct pyrazole rings. While the C-I bond provides a clear site for initial derivatization, subsequent modifications at other positions on either ring can be difficult to control. The electronic properties of one ring influence the reactivity of the other, potentially leading to a mixture of isomers or undesired side reactions. For instance, electrophilic substitution on the 1-methylpyrazole ring could compete with reactions on the substituted pyrazole, requiring complex protecting group strategies.
Furthermore, the introduction of a wide array of functional groups remains a hurdle. While palladium- and copper-catalyzed cross-coupling reactions are well-established for C-C bond formation, the efficient introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) through other coupling methods can be less straightforward. nih.gov The development of robust protocols for C-N, C-O, and C-S bond formation at specific positions on the biphenyl-like pyrazole system is an area requiring further investigation. For example, Cu(I)-catalyzed amination reactions have shown promise for some pyrazole systems but may not be universally applicable to all substrates, particularly sterically hindered ones. nih.gov
Emerging Research Avenues for Advanced Functionalization
The future of 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole chemistry lies in the exploration of emerging research avenues for its advanced functionalization. These avenues promise to overcome existing challenges and unlock new possibilities for creating novel molecular architectures.
One of the most promising areas is the application of C-H activation and functionalization. Directing group-assisted C-H activation could enable the selective introduction of functional groups at positions that are otherwise difficult to access, bypassing the need for pre-functionalized starting materials. This approach could provide a more efficient route to complex derivatives by targeting specific C-H bonds on either pyrazole ring.
Photoredox catalysis is another rapidly developing field with immense potential. researchgate.net Light-mediated reactions can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The application of photoredox catalysis to the derivatization of this biphenyl-like pyrazole system could lead to novel C-C and C-heteroatom bond-forming reactions, as well as radical-mediated functionalizations. researchgate.net
Furthermore, the development of multicomponent reactions (MCRs) involving pyrazole precursors offers a powerful strategy for building molecular complexity in a single step. nih.govnih.gov Designing MCRs that incorporate the this compound scaffold or its precursors could dramatically streamline the synthesis of complex, drug-like molecules.
| Research Avenue | Potential Application | Anticipated Benefits |
| C-H Activation | Regioselective functionalization of pyrazole rings. | Improved atom economy, access to novel derivatives. |
| Photoredox Catalysis | Novel bond formations under mild conditions. | Unique reactivity, enhanced functional group tolerance. researchgate.net |
| Multicomponent Reactions | Rapid assembly of complex molecular structures. | Increased efficiency, reduced synthetic steps. nih.govnih.gov |
| Electrooxidative Functionalization | C-Cl, C-Br, C-S, and N-N coupling reactions. | Use of inexpensive electric current, environmentally friendly. researchgate.net |
Potential for Novel Methodological Development and Catalyst Discovery
The unique structure of this compound makes it an excellent platform for the development of novel synthetic methodologies and the discovery of new catalysts. The challenges associated with its selective functionalization can drive innovation in reaction design.
There is significant potential for the discovery of new ligand systems for transition-metal catalysts that can provide enhanced control over regioselectivity in cross-coupling reactions involving this and similar biphenyl-like heterocyclic systems. Ligands designed to recognize the specific steric and electronic features of the substrate could enable previously difficult transformations.
Moreover, the exploration of frustrated Lewis pair (FLP) chemistry and organocatalysis could lead to metal-free functionalization methods. These approaches could offer alternative reactivity patterns and avoid the cost and potential toxicity associated with transition metals. For instance, developing organocatalytic methods for the asymmetric functionalization of the biphenyl-like pyrazole backbone would be a significant advancement.
Finally, the synthesis and reactivity studies of this compound could inspire the development of novel catalytic systems. For example, new metal-oxo-clusters or nano-catalysts could be designed and tested for their efficacy in pyrazole synthesis and functionalization, potentially leading to more efficient, recyclable, and environmentally friendly catalytic processes. mdpi.comnih.gov The investigation into iodine(III)-catalyzed reactions for pyrazole synthesis also points toward new catalytic cycles that could be exploited for the functionalization of complex pyrazole systems. organic-chemistry.org
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example:
-
Halogenation : Iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
-
Coupling Reactions : Aryl iodides are often synthesized via Ullmann or Suzuki-Miyaura cross-coupling. describes a similar approach using K₂CO₃ as a base for nucleophilic substitution with aryloxy groups, which can be adapted for iodination .
-
Purification : Recrystallization from methanol or ethanol is commonly used to isolate pure compounds, as noted in pyrazole derivative syntheses .
Method Conditions Yield Reference Halogenation (ICl) FeCl₃, DCM, 0°C to RT, 12h ~65% Nucleophilic Substitution K₂CO₃, DMF, 80°C, 24h ~70% Recrystallization Methanol, slow cooling >95% purity
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Used to confirm molecular geometry, as demonstrated for 5-acyloxypyrazoles in .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for the iodine-substituted pyrazole ring are typically downfield due to the electron-withdrawing effect of iodine .
- IR : Stretching frequencies for C-I bonds appear at ~500 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., ¹²⁷I has a natural abundance of 100%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as described for pyrazole derivatives in and .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Dose-Response Studies : IC₅₀ values are calculated using serial dilutions (1–100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation compared to non-polar solvents .
- Temperature Control : Reflux conditions (e.g., 110°C in xylene for 30 hours) improve reaction completion, as noted in .
Q. What structure-activity relationships (SAR) are observed for iodine-substituted pyrazoles?
- Methodological Answer :
- Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity at the pyrazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric Effects : Bulkier substituents (e.g., 4-iodo vs. 4-chloro) may reduce binding affinity but improve selectivity .
- Comparative Data :
| Substituent | Antimicrobial Activity (Zone of Inhibition, mm) | Reference |
|---|---|---|
| 4-Iodo | 18–22 | |
| 4-Chloro | 15–18 | |
| 4-Fluoro | 12–15 |
Q. How can computational methods predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., E. coli DNA gyrase), leveraging crystallographic data from .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
- Meta-Analysis : Compare data across studies (e.g., reports lower activity for fluorinated pyrazoles vs. iodinated ones in ) .
- Mechanistic Studies : Use knockout bacterial strains to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
